

Application Notes: Isavuconazonium Sulfate in *Candida auris* Research

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Compound of Interest

Compound Name: *Isavuconazonium Sulfate*

Cat. No.: B608130

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Introduction *Candida auris* is a multidrug-resistant fungal pathogen that poses a significant global health threat, causing invasive infections with high mortality rates.[1][2] Its resistance to multiple antifungal classes complicates treatment, making the investigation of new and existing antifungal agents crucial. **Isavuconazonium sulfate** is a water-soluble prodrug of isavuconazole, a second-generation, broad-spectrum triazole antifungal.[3][4] It is approved for the treatment of invasive aspergillosis and mucormycosis.[5][6] Its application in *C. auris* research is focused on determining its efficacy, both as a monotherapy and in combination with other antifungals, to overcome resistance.

Mechanism of Action **Isavuconazonium sulfate** is rapidly converted to its active form, isavuconazole, by plasma esterases upon administration.[3][5] Isavuconazole targets the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme lanosterol 14- α -demethylase (encoded by the ERG11 gene).[3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[3]

In Vitro Activity against *C. auris* The in vitro activity of isavuconazole against *C. auris* is variable.[4] While some studies show potent activity, others report higher Minimum Inhibitory Concentrations (MICs) compared to other *Candida* species, highlighting the reduced susceptibility of *C. auris* to some triazoles.[7][8] Due to this variability, antifungal susceptibility testing (AFST) for each clinical isolate is essential.[9][10] Both the Clinical and Laboratory

Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for AFST of yeasts.[11][12][13]

Combination Therapy Given the challenge of multidrug resistance in *C. auris*, combination therapy is a key research area. Studies have shown that combining isavuconazole with agents from other antifungal classes, such as echinocandins (e.g., caspofungin, anidulafungin), can result in synergistic interactions against both planktonic cells and biofilms.[14][15][16][17] This approach targets different cellular components simultaneously—the cell membrane (isavuconazole) and the cell wall (echinocandins)—potentially increasing efficacy and overcoming resistance.[16][18] Synergistic effects have been observed in vitro, leading to significant reductions in the MICs of both drugs.[14][17]

In Vivo Studies Animal models, typically immunocompromised mice, are used to evaluate the in vivo efficacy of isavuconazole against disseminated *C. auris* infections. While one study reported that isavuconazole monotherapy did not show significant in vivo activity[19][20], another demonstrated that the combination of isavuconazole (20 mg/kg) and caspofungin (1 mg/kg) resulted in a statistically significant reduction in fungal kidney burden compared to the control group.[14][17] These findings underscore the potential of combination therapy for treating *C. auris* infections.

Data Presentation

Table 1: In Vitro Susceptibility of *Candida auris* to Isavuconazole (Monotherapy)

Study Reference	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Pfaller, M.A., et al. (2021)[16][21]	36	≤0.008 - 4	0.5	1
Garcia-Rubio, R., et al. (2022)[7]	22-24	≤0.03 - 4	0.5 - 1	1
Al-Hatmi, A.M.S., et al. (2021)[19][20]	1	>64	N/A	N/A

| Kovacs, D., et al. (2021)[14][17] | 23 | 0.015 - 4 | N/A | N/A |

MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic Activity of Isavuconazole Combinations against Planktonic *C. auris*

Combination	No. of Isolates	Synergy Observed (%)	FICI Range for Synergy	Key Finding	Study Reference
Isavuconazole + Caspofungin	23	60.8% (14/23)	0.03 - 0.5	2- to 256-fold decrease in median pMICs.	Kovacs, D., et al. (2021) [14][17]
Isavuconazole + Anidulafungin	36	69% (Partial Synergy/Synergy)	≤0.5	Greater synergy than voriconazole + anidulafungin.	Pfaller, M.A., et al. (2021) [16][21]
Isavuconazole + Echinocandins	Not specified	Overall Synergistic	Not specified	Fungistatic activity achieved at ≥0.125 mg/L ISA and ≥1 mg/L echinocandin.	de Oliveira, M.P., et al. (2021)[15]

| Isavuconazole + Colistin | 15 | 93% | 0.3125 - 0.5 | No antagonism observed. | Schwarz, P., et al. (2020)[22][23] |

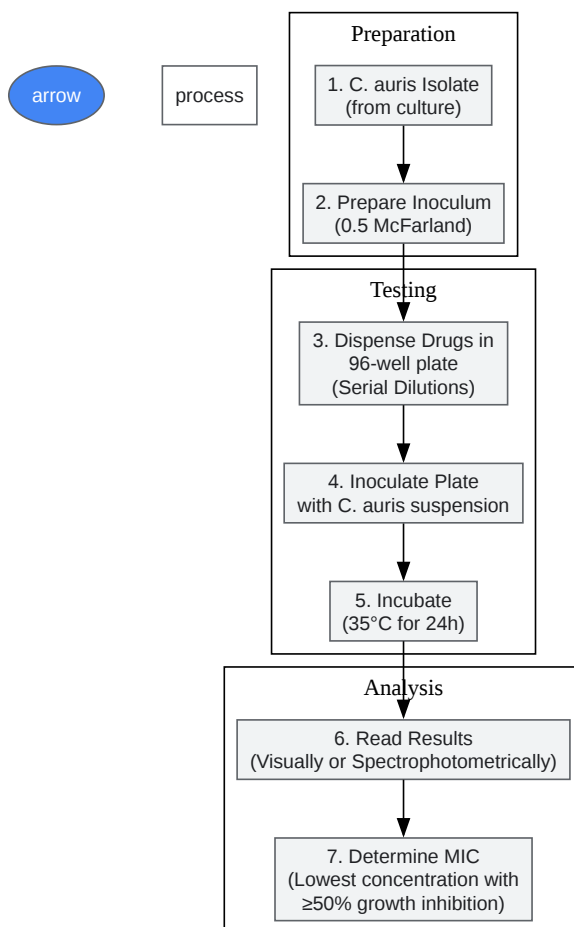
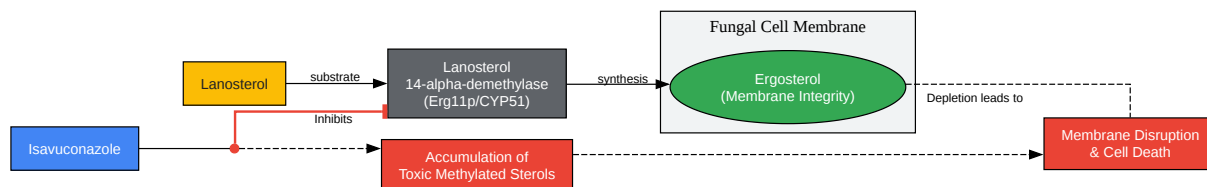
FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy.

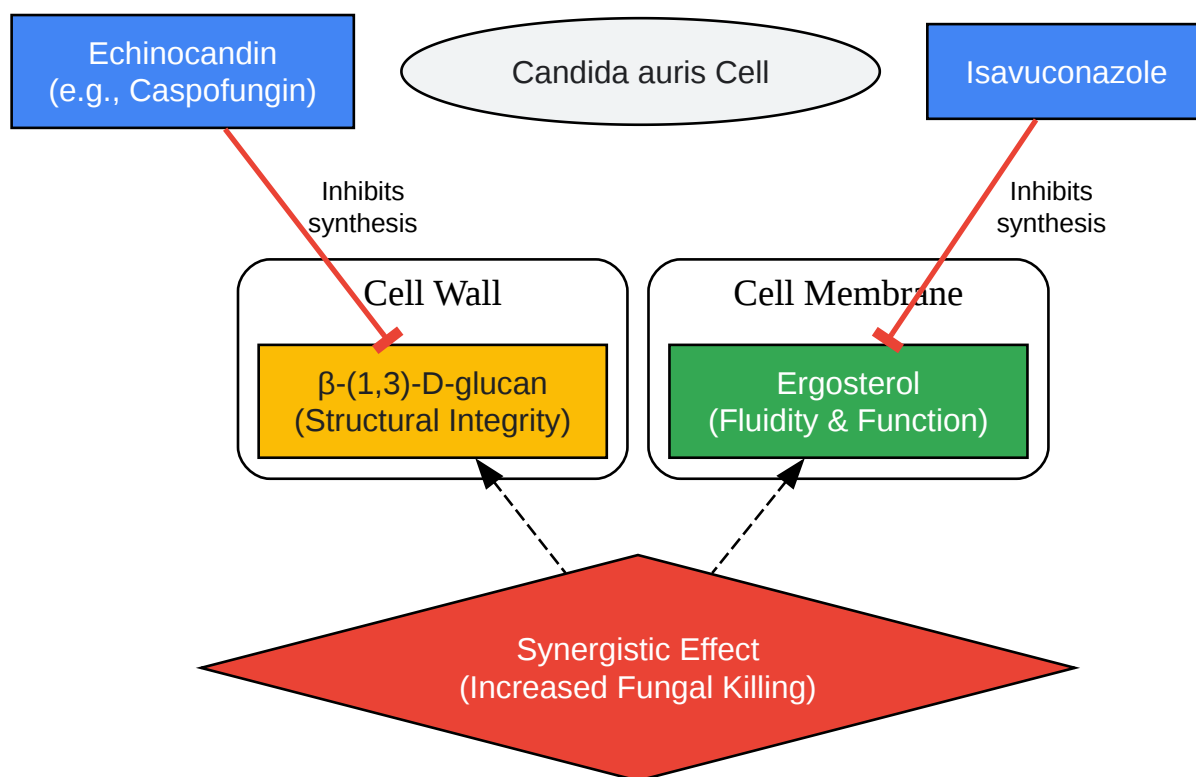
Table 3: In Vivo Efficacy of Isavuconazole against Disseminated *C. auris* Infection in Murine Models

Treatment Group (Dose)	Outcome Measure	Result	P-value	Study Reference
Isavuconazole	Survival / Kidney Fungal Burden	No significant in vivo activity	>0.05	Al-Hatmi, A.M.S., et al. (2021)[19][20]

| Isavuconazole (20 mg/kg) + Caspofungin (1 mg/kg) | Kidney Fungal Burden | >3 log₁₀ CFU/g reduction vs. control | <0.001 | Kovacs, D., et al. (2021)[14][17] |

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